Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
Brand Name: Vulcanchem
CAS No.: 1394306-53-6
VCID: VC2724915
InChI: InChI=1S/C9H9N3O2/c1-2-14-9(13)7-4-3-5-12-6-10-11-8(7)12/h3-6H,2H2,1H3
SMILES: CCOC(=O)C1=CC=CN2C1=NN=C2
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol

Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

CAS No.: 1394306-53-6

Cat. No.: VC2724915

Molecular Formula: C9H9N3O2

Molecular Weight: 191.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate - 1394306-53-6

Specification

CAS No. 1394306-53-6
Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
IUPAC Name ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
Standard InChI InChI=1S/C9H9N3O2/c1-2-14-9(13)7-4-3-5-12-6-10-11-8(7)12/h3-6H,2H2,1H3
Standard InChI Key ITURZNCGIYBSAM-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=CN2C1=NN=C2
Canonical SMILES CCOC(=O)C1=CC=CN2C1=NN=C2

Introduction

Chemical Identity and Properties

Ethyl triazolo[4,3-a]pyridine-8-carboxylate is a nitrogen-containing heterocyclic compound characterized by a fused triazole-pyridine ring system with an ethyl carboxylate substituent at the 8-position. The compound's fundamental properties are summarized in Table 1.

PropertyValue
Chemical NameEthyl triazolo[4,3-a]pyridine-8-carboxylate
CAS Number1863038-30-5
Molecular FormulaC₉H₉N₃O₂
Molecular Weight191.19 g/mol
Physical AppearanceWhite solid
StructureFused bicyclic with triazole and pyridine rings
Synonyms1,2,4-triazolo[4,3-a]pyridine-8-carboxylic acid, ethyl ester; MFCD22124357

The compound's structure consists of a triazolo ring fused with a pyridine moiety at positions 4,3-a, creating a planar heterocyclic system. The ethyl carboxylate group at the 8-position extends from the pyridine ring, providing opportunities for further functionalization and contributing to the compound's chemical reactivity and biological properties .

Structural Characteristics and Analysis

Molecular Structure

The core structure of Ethyl triazolo[4,3-a]pyridine-8-carboxylate features a triazole ring fused to a pyridine ring. The nitrogen atoms in the triazole ring significantly influence the electronic properties of the molecule, making it an interesting scaffold for medicinal chemistry applications. The ethyl carboxylate group at position 8 extends from the pyridine portion of the fused ring system .

Spectroscopic Characteristics

While specific spectroscopic data for Ethyl triazolo[4,3-a]pyridine-8-carboxylate is limited in the literature, related compounds provide insight into its expected spectral properties. For instance, the related compound Ethyl triazolo[4,3-a]pyridine-3-carboxylate exhibits characteristic NMR signals including a triplet for the methyl protons of the ethyl group (δ ~1.5 ppm), a quartet for the methylene protons (δ ~4.6 ppm), and signals in the aromatic region (δ ~7-9 ppm) corresponding to the protons of the fused ring system .

Synthesis Methods

General Synthetic Approaches

The synthesis of Ethyl triazolo[4,3-a]pyridine-8-carboxylate typically involves a multistep process that includes the formation of the triazole ring followed by its fusion with the pyridine moiety. Several general approaches have been reported in the literature for the synthesis of triazolopyridine scaffolds:

  • Cyclization of pyridine hydrazines with appropriate reagents

  • Oxidative cyclization of pyridine hydrazones

  • Intramolecular condensation reactions

Specific Synthetic Routes

One common synthetic pathway involves the reaction of a 2-hydrazinopyridine derivative (containing an ethyl carboxylate group at position 8) with triethyl orthoformate or other single-carbon donors to form the triazole ring. This approach has been successfully applied to synthesize various triazolopyridine derivatives .

Another approach utilizes oxidative cyclization of hydrazones derived from appropriate pyridine precursors. This method employs oxidizing agents such as iodine, manganese dioxide, or PIFA (phenyliodine bis(trifluoroacetate)) to promote the cyclization reaction .

A continuous flow processing method has also been reported for the synthesis of related triazolopyridine-carboxylate compounds, which significantly improves reaction efficiency compared to traditional batch methods. This approach resulted in higher yields (53% vs. 31%) and reduced reaction times from hours to minutes .

Reactivity and Chemical Transformations

Functional Group Modifications

The ethyl carboxylate group of Ethyl triazolo[4,3-a]pyridine-8-carboxylate can undergo various transformations, including:

  • Hydrolysis to form the corresponding carboxylic acid ( triazolo[4,3-a]pyridine-8-carboxylic acid)

  • Aminolysis to form amide derivatives

  • Reduction to form hydroxymethyl derivatives

These transformations provide access to a range of derivatives with potentially different biological activities and physicochemical properties .

Ring Modifications

The triazolopyridine core can also undergo various transformations, including:

  • Electrophilic substitution reactions

  • Nucleophilic substitution of halogenated derivatives

  • C-H activation and functionalization

For example, studies on related compounds have shown that triazolopyridines can undergo Suzuki-Miyaura cross-coupling reactions to introduce aryl substituents at specific positions of the ring system .

Biological Activities and Applications

Structure-Activity Relationships

Structure-activity relationship studies on triazolopyridine derivatives have revealed several key features that influence their biological activities:

  • The position of substituents on the triazolopyridine core significantly affects activity.

  • The nature of the substituent at position 8 (e.g., carboxylate, sulfonamide) plays a crucial role in determining biological properties.

  • The presence of additional functional groups on the core structure can modulate activity and selectivity .

These findings suggest that Ethyl triazolo[4,3-a]pyridine-8-carboxylate could serve as a valuable scaffold for the development of bioactive compounds with various therapeutic applications.

Analytical Methods and Characterization

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used for the analysis and purification of triazolopyridine derivatives. For instance, related triazolopyridine compounds have been analyzed using TLC with ethyl acetate/hexane mixtures as mobile phases .

Spectroscopic Analysis

Nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy are valuable tools for the structural characterization of Ethyl triazolo[4,3-a]pyridine-8-carboxylate and its derivatives. For example, ¹H NMR spectroscopy can provide information about the protons in the triazolopyridine ring system and the ethyl carboxylate group, while mass spectrometry can confirm the molecular weight and fragmentation pattern .

Comparison with Structural Isomers and Analogs

Ethyl triazolo[4,3-a]pyridine-8-carboxylate has several structural isomers and analogs that differ in the position of the carboxylate group or the pattern of ring fusion. Table 2 provides a comparison of these related compounds.

CompoundCAS NumberPosition of CarboxylateMolecular Weight (g/mol)Notable Differences
Ethyl triazolo[4,3-a]pyridine-8-carboxylate1863038-30-58191.19Reference compound
Ethyl triazolo[4,3-a]pyridine-3-carboxylate1260831-52-43191.19Carboxylate at position 3
Ethyl triazolo[4,3-a]pyridine-6-carboxylate1416372-75-26191.19Carboxylate at position 6
Ethyl triazolo[1,5-a]pyridine-2-carboxylate-2191.19Different ring fusion pattern

These structural variations can significantly affect the compounds' physical properties, chemical reactivity, and biological activities .

Future Research Directions

Synthetic Methodology Development

Future research on Ethyl triazolo[4,3-a]pyridine-8-carboxylate could focus on developing more efficient and sustainable synthetic methods, such as:

  • Green chemistry approaches using environmentally friendly reagents and solvents

  • Catalyst-free synthesis methods

  • Further optimization of continuous flow processes to improve yields and reduce reaction times

Biological Evaluation

Additional studies on the biological activities of Ethyl triazolo[4,3-a]pyridine-8-carboxylate and its derivatives are warranted, particularly focusing on:

  • Screening against a broader range of biological targets

  • Structure-activity relationship studies to optimize activity and selectivity

  • Mechanistic investigations to understand the molecular basis of observed biological effects

Drug Development

The triazolopyridine scaffold represents a promising starting point for drug discovery efforts. Future research could explore the potential of Ethyl triazolo[4,3-a]pyridine-8-carboxylate and its derivatives as lead compounds for the development of new therapeutic agents for various diseases, including cancer, malaria, and inflammatory conditions .

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